molecular formula C13H8N2O2 B1392690 3-Cyano-6-phenyl-2-pyridinecarboxylic acid CAS No. 1221792-38-6

3-Cyano-6-phenyl-2-pyridinecarboxylic acid

Cat. No. B1392690
M. Wt: 224.21 g/mol
InChI Key: SLTHPOFIRVAKIR-UHFFFAOYSA-N
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Description

3-Cyano-6-phenyl-2-pyridinecarboxylic acid is an organic compound with the molecular formula C13H8N2O2 and a molecular weight of 224.21 . It is a derivative of pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Cyano-6-phenyl-2-pyridinecarboxylic acid consists of a pyridine ring attached to a phenyl group at the 6-position and a cyano group at the 3-position . The carboxylic acid group is attached to the 2-position of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-6-phenyl-2-pyridinecarboxylic acid include a predicted density of 1.37±0.1 g/cm3 and a predicted boiling point of 465.9±45.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Electric Field Mapping and Structure-Activity Relationships

Research on similar compounds to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid, like esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid, shows their potential in mapping electric fields and understanding structure-activity relationships. The electric-field mapping technique, applied in the study of these compounds, can provide insights into the charge distributions and molecular interactions, essential for predicting and explaining the biological activity of such compounds (Kumar, Bhattacharjee, & Mishra, 1992).

Synthesis and Cardiotonic Activity

The synthesis and cardiotonic activities of compounds related to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid have been a subject of interest. For instance, studies have synthesized esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and evaluated their cardiotonic activities, indicating the potential therapeutic applications of these compounds in cardiology (Mosti et al., 1992).

Antimicrobial Applications

In the field of antimicrobial research, novel compounds synthesized from 3-Cyano-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxo) pyridines, which are structurally related to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid, have been explored. These compounds have shown promising antibacterial activities against various bacterial strains, suggesting their potential as new antimicrobial agents (Rateb, El-Deab, & Abdou, 2013).

Solar Cell Applications

In the domain of renewable energy, derivatives of pyridinecarboxylic acids, akin to 3-Cyano-6-phenyl-2-pyridinecarboxylic acid, have been investigated for their application in dye-sensitized solar cells (DSSCs). These studies focus on the development of efficient and stable organic dyes for DSSCs, highlighting the versatility of pyridinecarboxylic acid derivatives in energy-related applications (Misra et al., 2016).

properties

IUPAC Name

3-cyano-6-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-10-6-7-11(15-12(10)13(16)17)9-4-2-1-3-5-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTHPOFIRVAKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-phenyl-2-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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